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Ochratoxins and related substances
Ochratoxins are a group of mycotoxins produced by fungi, primarily Aspergillus and Penicillium species. These secondary metabolites can contaminate various food products, including grains, coffee beans, and dried fruits, posing significant health risks to humans and animals due to their potential nephrotoxic, hepatotoxic, and carcinogenic effects. The primary ochratoxins identified include Ochratoxin A (OTA), B, C, D, E, F, and G. Among these, OTA is the most prevalent and notorious for its wide distribution in foodstuffs and its strong toxicity.
The presence of ochratoxins can be monitored through various analytical techniques such as liquid chromatography with mass spectrometry detection (LC-MS/MS). To mitigate their impact on public health, strict regulatory limits have been established. For instance, the European Union sets a maximum limit of 5 μg/kg for OTA in foodstuffs.
In industrial applications, detecting and removing ochratoxins from contaminated materials is crucial to ensure product safety. This can involve using adsorbents such as activated carbon or zeolites, employing advanced purification methods like reverse osmosis, or developing genetically modified plants resistant to ochratoxin-producing fungi.

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